N-(2-Fluorophenyl)Cinnamamide

Description

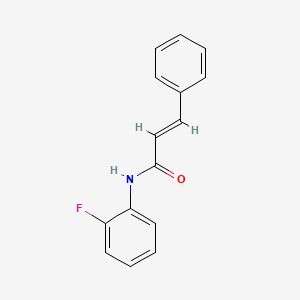

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(2-fluorophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAVMCPSQILRPK-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358036 | |

| Record name | N-(2-Fluorophenyl)Cinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25893-50-9, 26050-08-8 | |

| Record name | 25893-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Fluorophenyl)Cinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 2 Fluorophenyl Cinnamamide

Established Synthetic Routes for N-(2-Fluorophenyl)Cinnamamide

The most conventional and widely utilized method for synthesizing N-aryl cinnamamides involves the acylation of an aniline (B41778) derivative with cinnamoyl chloride. This straightforward approach is known for its reliability and generally high yields.

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between cinnamoyl chloride and 2-fluoroaniline (B146934). In this reaction, the lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacks the electrophilic carbonyl carbon of cinnamoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond.

A representative synthesis for a similar compound, N-(4-Fluorophenyl)cinnamamide, involves refluxing cinnamoyl chloride with an excess of fluoroaniline (B8554772) in a suitable solvent such as chloroform (B151607) under a nitrogen atmosphere. nih.gov The reaction mixture is then subjected to an aqueous workup to remove unreacted starting materials and byproducts. The final product is often purified by crystallization. nih.gov This established Schotten-Baumann reaction condition is a reliable method for producing various N-substituted amides.

Table 1: Synthesis of N-(Fluorophenyl)cinnamamide via Acylation

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cinnamoyl Chloride | 4-Fluoroaniline | Chloroform (CHCl₃) | Reflux, 2 hours | 87% | nih.gov |

Novel Synthetic Approaches for Cinnamamide (B152044) Frameworks

In addition to the classic acylation method, several innovative synthetic strategies have been developed for the construction of the cinnamamide scaffold. These methods often provide milder reaction conditions, broader functional group tolerance, and improved efficiency.

A novel and efficient approach for synthesizing cinnamides involves a direct aldol (B89426) condensation of an amide with an aldehyde, promoted by polyphosphoric acid (PPA). mdpi.com PPA serves as both a catalyst and a dehydrating agent. The proposed mechanism suggests that the amide is first activated by PPA, followed by enolization. mdpi.com This enol intermediate then undergoes an aldol-type reaction with a benzaldehyde (B42025) derivative. Subsequent dehydration driven by PPA affords the final cinnamide product. mdpi.com This method is notable for its use of equimolar amounts of reactants and short reaction times, yielding a variety of cinnamides in moderate to excellent yields (65-89%). mdpi.comresearchgate.net

Table 2: PPA-Promoted Synthesis of Cinnamides

| Aldehyde | Amide | Promoter | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | 2-Phenylacetamide | PPA | 100 °C, 15 min | 85% | mdpi.com |

| 4-Chlorobenzaldehyde | 2-Phenylacetamide | PPA | 100 °C, 15 min | 89% | mdpi.com |

| 2-Thenaldehyde | 2-Phenylacetamide | PPA | 100 °C, 15 min | 72% | mdpi.com |

Phosphorous oxychloride (POCl₃) has been employed as an efficient coupling reagent for the synthesis of amides from carboxylic acids and amines under mild conditions. researchgate.netrsc.org The reaction typically involves the activation of the carboxylic acid (e.g., cinnamic acid) with POCl₃ in the presence of a tertiary amine, such as triethylamine, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). rsc.org This generates a highly reactive intermediate that readily couples with the amine to form the desired amide. The process is generally carried out at room temperature and is applicable to a wide range of substrates. rsc.orgrsc.org

A one-pot amide bond formation can be achieved using pentafluoropyridine (B1199360) (PFP) as a deoxyfluorinating reagent. acs.orgacs.org In this method, the carboxylic acid is first converted in situ to a reactive acyl fluoride (B91410) by PFP under mild conditions. acs.org This acyl fluoride intermediate then reacts with an amine, without the need for isolation, to yield the final amide. This one-pot procedure is advantageous as PFP is a cheap, stable, and non-corrosive reagent, offering a useful alternative to other coupling agents, especially for sterically hindered substrates and electron-deficient amines. acs.org

Table 3: One-Pot Amide Synthesis using PFP

| Carboxylic Acid | Amine | Reagent | Yield | Reference |

|---|---|---|---|---|

| trans-Cinnamic acid | Pyrrolidine | PFP | 90% | acs.org |

| Benzoic acid | Benzylamine | PFP | 85% | acs.org |

| 4-Nitrobenzoic acid | Aniline | PFP | 94% | acs.org |

Triazine-derived reagents have emerged as effective dehydro-condensation agents for amide synthesis. nih.gov Quaternary ammonium (B1175870) salts, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), activate carboxylic acids to facilitate amide bond formation. nih.gov A more direct and economical approach involves the in-situ generation of the active coupling agent by adding a 2-halo-4,6-dialkoxy-1,3,5-triazine (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine, CDMT) and a tertiary amine to the reaction mixture. nih.gov This avoids the need to prepare and isolate the less stable quaternary ammonium salt, simplifying the procedure and reducing costs. This system has proven to be a viable and efficient alternative to many common condensation agents. nih.gov

Carbodiimide-Based Condensation (e.g., EDCI/DMAP)

The formation of the amide bond in this compound can be efficiently achieved through carbodiimide-based condensation reactions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are standard in this approach. rsc.orgresearchgate.netanalis.com.my This method is favored for its mild reaction conditions and the ability to directly couple a carboxylic acid (cinnamic acid) with an amine (2-fluoroaniline), minimizing the need for harsh reagents like thionyl chloride. researchgate.net

The reaction mechanism initiates with the activation of the carboxylic acid by EDCI, forming a highly reactive O-acylisourea intermediate. analis.com.my This intermediate is then susceptible to nucleophilic attack by the primary amine. The addition of DMAP can further accelerate the reaction by forming an even more reactive acylpyridinium species. The choice of solvent is also crucial, with anhydrous solvents like dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF) being commonly used to prevent hydrolysis of the activated intermediates. rsc.organalis.com.my

A representative procedure for the synthesis of a related N-aryl cinnamamide derivative using EDCI and DMAP involves dissolving the cinnamic acid derivative, EDCI, and DMAP in a suitable solvent such as dichloromethane. The amine is then added to the mixture, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). rsc.org The work-up typically involves washing the reaction mixture with aqueous solutions to remove the urea (B33335) byproduct and any unreacted starting materials, followed by purification of the crude product by column chromatography. rsc.org

For instance, in the synthesis of (E)-N-(4-(2-fluorophenyl)thiazol-2-yl)-3-(4-morpholinophenyl)acrylamide, a related cinnamamide derivative, the corresponding cinnamic acid, EDCI, and DMAP were stirred in dichloromethane for 30 minutes before the addition of the amine component. rsc.org This highlights a practical application of the EDCI/DMAP coupling strategy in generating complex cinnamamide structures.

Parallel Synthesis Strategies for Cinnamamide Analogs

Parallel synthesis has emerged as a powerful tool for the rapid generation of libraries of cinnamamide analogs, enabling efficient exploration of the chemical space around the this compound core. This strategy involves the simultaneous synthesis of a series of related compounds in separate reaction vessels, allowing for systematic variation of different structural components of the molecule.

Key to this approach is the modular nature of cinnamamide synthesis, where different cinnamic acid derivatives can be reacted with a diverse set of amines, or vice versa. ui.ac.id This allows for the introduction of a wide range of substituents on both the phenyl ring of the cinnamoyl moiety and the N-phenyl ring.

For example, a library of cinnamamide derivatives can be prepared by reacting a single cinnamic acid with an array of different primary or secondary amines. ui.ac.id This approach has been utilized to synthesize and evaluate a series of cinnamamides for their α-glucosidase inhibitory activity. ui.ac.id The study demonstrated that variations in the amine component, such as increasing the bulkiness and chain length of the substituents, had a direct impact on the biological activity of the resulting analogs. ui.ac.id

The general workflow for such a parallel synthesis often involves the following steps:

Preparation of Building Blocks: A diverse set of cinnamic acids and amines are either commercially sourced or synthesized.

Reaction Setup: The reactions are typically carried out in multi-well plates or an array of reaction tubes. Automated liquid handlers can be used to dispense the reagents.

Reaction Conditions: A robust and generalizable reaction condition, such as the EDCI/DMAP coupling, is employed to ensure high conversion rates across the library.

Purification: Purification of the library members can be achieved through high-throughput methods like automated flash chromatography or preparative HPLC.

Characterization: The synthesized compounds are then characterized using techniques like LC-MS and NMR to confirm their identity and purity.

This strategy significantly accelerates the drug discovery process by providing a large number of compounds for biological screening in a short amount of time.

Molecular Hybridization Strategies in Cinnamamide Design

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. The goal is to create a new molecule with an enhanced or synergistic biological activity, or a multi-target profile. The cinnamamide scaffold is a versatile template for the application of this strategy. nih.gov

In the context of this compound, molecular hybridization can involve modifying either the cinnamoyl or the N-phenyl portion of the molecule by incorporating fragments from other known active compounds. This approach has been successfully used to develop novel anticancer agents. nih.gov

For example, researchers have synthesized hybrid molecules by linking the cinnamamide scaffold to other heterocyclic systems known for their biological activities. In one study, a series of cinnamide-fluorinated derivatives were synthesized, where the core structure was modified by introducing various heterocyclic moieties. nih.gov The resulting hybrid compounds were then evaluated for their cytotoxic activity against cancer cell lines.

A specific example is the synthesis of (Z)-N-(1-(4-Fluorophenyl)-3-oxo-3-(phenylamino)prop-1-en-2-yl)benzamide and its derivatives. nih.gov These compounds can be seen as hybrids of a fluorinated cinnamoyl moiety and a benzamide (B126) fragment. The synthesis of these hybrids often involves multi-step reaction sequences, starting from precursors like 4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one. nih.gov

The following table provides examples of synthesized cinnamamide derivatives, showcasing the diversity achievable through synthetic methodologies.

| Compound Name | Molecular Formula | Synthesis Method | Reference |

| This compound | C15H12FNO | Reaction of cinnamoyl chloride with 2-fluoroaniline | nih.gov |

| (E)-N-(4-(2-fluorophenyl)thiazol-2-yl)-3-(4-morpholinophenyl)acrylamide | C22H20FN3O2S | EDCI/DMAP coupling | rsc.org |

| (Z)-N-(1-(4-Fluorophenyl)-3-oxo-3-(phenylamino)prop-1-en-2-yl)benzamide | C22H17FN2O2 | Multi-step synthesis from 4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one | nih.gov |

| Propylcinnamamide | C12H15NO | Amidation of methyl trans-cinnamate | ui.ac.id |

Structural Elucidation and Conformational Analysis of N 2 Fluorophenyl Cinnamamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for confirming the identity and structural features of N-(2-Fluorophenyl)cinnamamide. These non-destructive techniques provide detailed information about the molecule's atomic composition, connectivity, and electronic environment.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of this compound in solution. Analysis of ¹H, ¹³C, and ¹⁹F nuclei offers unambiguous evidence for the compound's framework.

¹H NMR: The proton NMR spectrum displays characteristic signals for each type of hydrogen atom. Protons on the aromatic rings typically appear as a complex multiplet. The two vinylic protons of the cinnamoyl group present as distinct doublets, with a large coupling constant that confirms the E (trans) configuration of the double bond. A singlet corresponding to the amide proton (N-H) is also observed.

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom. The carbonyl carbon of the amide linkage is readily identifiable by its characteristic downfield shift.

¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum definitively confirms the presence of the fluorine atom on the 2-position of the phenyl ring.

Table 1: Representative NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H | 8.90 (s, 1H) | Amide N-H |

| ¹H | 6.90 - 8.45 (m) | Aromatic & Vinylic Protons |

| ¹³C | 164.1 | Amide Carbonyl (C=O) |

Mass Spectrometry (MS-ESI, HRMS)

Mass spectrometry is used to determine the molecular weight and verify the elemental composition of the compound.

MS-ESI: Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique, typically reveals a prominent peak for the protonated molecule, [M+H]⁺. This confirms the molecular weight of this compound, which is 241.26 g/mol . nih.gov

HRMS: High-Resolution Mass Spectrometry provides an exact mass measurement, allowing for the unequivocal determination of the molecular formula. The calculated exact mass for C₁₅H₁₂FNO is 241.0903 Da, and experimental HRMS data are expected to align closely with this value, confirming the compound's elemental makeup. nih.gov

Single-Crystal X-ray Diffraction Studies

Planarity of Amide Linkages

The amide C—N—C(O)—C portion of the molecule is essentially planar. nih.gov This planarity is a well-established characteristic of the amide bond, arising from the delocalization of the nitrogen atom's lone pair of electrons with the carbonyl group's pi-system. This resonance imparts partial double-bond character to the C-N bond, restricting rotation and enforcing a planar geometry. nih.gov For the two independent molecules in the crystal structure, the root-mean-square deviations for the planarity of this amide portion are minimal, at 0.035 Å and 0.028 Å. nih.gov

Inter-Ring Dihedral Angle Analysis

A key feature of the molecule's conformation is the relative orientation of the two aromatic rings: the phenyl ring from the cinnamoyl moiety and the 2-fluorophenyl ring. The dihedral angle between these two rings is significant, measured at 73.89 (7)° in one molecule of the asymmetric unit and 79.46 (7)° in the other. nih.gov This substantial twist between the rings is a defining conformational characteristic in the solid state, influenced by steric hindrance and crystal packing forces. nih.gov

Intermolecular Hydrogen Bonding Networks

In the crystalline state, this compound molecules are interconnected through a network of intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonds are formed between the amide group of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov These interactions are further supported by weaker C—H⋯π interactions, where a hydrogen atom from a C-H bond interacts with the electron cloud of a fluorobenzene (B45895) ring. nih.gov This combination of hydrogen bonds and weaker interactions results in the formation of molecular rows arranged in a head-to-tail fashion. nih.gov Additional C—H⋯O contacts contribute to the stability of the crystal packing, creating a three-dimensional network. nih.gov

The crystal structure of this compound contains two unique molecules, A and B, in the asymmetric unit. nih.gov The intermolecular hydrogen bonding occurs between these two molecules, with N1A—H1NA···O1B and N1B—H1NB···O1A interactions linking them together. nih.gov

Comparative Structural Analysis with Related Cinnamamide (B152044) Analogs

The cinnamamide scaffold is a common structural motif found in numerous natural and synthetic compounds with a wide range of biological activities. nih.govresearchgate.net Analysis of related cinnamamide analogs reveals variations in their crystal packing and intermolecular interactions, which can be influenced by the nature and position of substituents on the phenyl rings.

For instance, in some N-substituted cinnamamide derivatives, the crystal packing is dominated by a network of O—H⋯O and N—H⋯O hydrogen bonds, leading to the formation of chains or rings. researchgate.net The presence of different substituents can also lead to disorder in the crystal structure. researchgate.net

A comparative analysis of the bond lengths and angles within the cinnamamide core across different analogs can provide insights into the electronic effects of the substituents. The table below presents a comparison of selected bond parameters for this compound and other related cinnamamide derivatives.

| Compound | C=C Bond Length (Å) | C=O Bond Length (Å) | C-N Bond Length (Å) | Reference |

|---|---|---|---|---|

| This compound | - | - | - | nih.gov |

| (E)-3-(4-chlorophenyl)-N-phenethylacrylamide | - | - | - | mdpi.com |

| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide | - | - | - | mdpi.com |

| (Z)-N-(1-(4-Fluorophenyl)-3-oxo-3-(phenylamino)prop-1-en-2-yl)benzamide | - | - | - | nih.gov |

Preclinical Biological Evaluation of N 2 Fluorophenyl Cinnamamide and Analogs

Antimicrobial Activity Assessment (In Vitro)

Cinnamic acid and its derivatives, including cinnamamides, have garnered significant attention for their potential as antimicrobial agents. These compounds, both naturally occurring and synthetic, have demonstrated a spectrum of activity against various microorganisms. The cinnamoyl moiety is considered a key pharmacophore, and modifications to the amide portion of the molecule can lead to derivatives with enhanced biological activities.

Derivatives of N-arylcinnamamide have been evaluated for their antibacterial properties. Studies on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives showed high inhibitory activity against Gram-positive cocci, with Minimum Inhibitory Concentration (MIC) values in the range of 1–8 µg/mL. However, their activity against other Gram-positive bacteria like Bacillus subtilis and Corynebacterium diphtheriae, as well as the Gram-negative bacterium Escherichia coli, was found to be low, with MICs at or above 62.5 µg/mL.

In another study, a series of synthetic cinnamides and cinnamates were tested against several bacterial strains. The results indicated that certain derivatives possess antibacterial properties. For instance, 4-isopropylbenzylcinnamide was identified as a potent compound against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. Generally, cinnamic acid itself shows a relatively weak antibacterial effect against most Gram-negative and Gram-positive bacteria, with MIC values often exceeding 5.0 mM. The introduction of different substituents on the cinnamamide (B152044) scaffold can significantly modulate this activity.

Table 1: In Vitro Antibacterial Activity of Cinnamamide Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives | Staphylococcus and Enterococcus species | 1–8 µg/mL | |

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives | Bacillus subtilis, Corynebacterium diphtheriae, Escherichia coli | ≥62.5 µg/mL | |

| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | 458.15 µM | |

| Decyl cinnamate (B1238496) | S. aureus, S. epidermidis, P. aeruginosa | 550.96 µM | |

| Benzyl cinnamate | S. aureus, S. epidermidis | 537.81 µM | |

| Benzyl cinnamate | P. aeruginosa | 1075.63 µM |

The antistaphylococcal potential of cinnamamide derivatives is a significant area of research, particularly concerning methicillin-resistant Staphylococcus aureus (MRSA). A series of ring-substituted (2E)-3-(3,4-dichlorophenyl)-N-arylprop-2-enamides were tested for their effects against S. aureus ATCC 29213 and three MRSA isolates. It was observed that derivatives with a trifluoromethyl group on the anilide ring exhibited notable antistaphylococcal activity. Specifically, (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide and its meta-substituted analog showed activity comparable to or greater than the reference antibiotic, ciprofloxacin, against all three MRSA isolates.

Another study focused on halogenated N-arylcinnamanilides, where (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide demonstrated better activity against MRSA isolates (MICs of 12.9 and 25.9 µM) than ampicillin (B1664943) (MIC 45.8 µM). Furthermore, certain N-arylcinnamamides, such as (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-phenylprop-2-enamide, showed high activity against both reference S. aureus and MRSA isolates, with MICs of 8 µg/mL.

Table 2: Antistaphylococcal Activity of Cinnamamide Analogs

| Compound | Strain | MIC | Reference |

|---|---|---|---|

| (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | MRSA isolates | 12.9 - 25.9 µM | |

| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-phenylprop-2-enamide | S. aureus ATCC 29213 & MRSA isolates | 8 µg/mL | |

| (2E)-3-phenyl- N-[3-(trifluoromethyl)phenyl]prop-2-enamide | S. aureus ATCC 29213 & MRSA isolates | 8 µg/mL | |

| Ampicillin (Reference) | MRSA isolates | 45.8 µM |

Bacterial biofilms present a significant challenge in treating infections, as they confer increased resistance to antibiotics. Cinnamamide derivatives have been investigated for their ability to inhibit biofilm formation. In a study involving N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, significant inhibition of biofilm formation by MRSA and methicillin-resistant coagulase-negative Staphylococcus (MRCNS) strains was observed. At concentrations of twice and four times their MIC (2x MIC and 4x MIC), most of these compounds inhibited MRSA biofilm formation by 61–98% and MRCNS biofilm formation by over 90%.

Similarly, (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl- N-[3-(trifluoromethyl)phenyl]prop-2-enamide demonstrated activity against biofilm formation of S. aureus ATCC 29213 at concentrations close to their MICs. Cinnamaldehyde derivatives have also shown significant inhibitory effects on biofilm formation in other bacterial species, such as Vibrio parahaemolyticus.

Table 3: Biofilm Inhibition by Cinnamamide Derivatives

| Compound Class/Derivative | Strain(s) | Concentration | Biofilm Inhibition | Reference |

|---|---|---|---|---|

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives | MRSA | 2x MIC & 4x MIC | 61-98% | |

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives | MRCNS | 2x MIC & 4x MIC | >90% | |

| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-phenylprop-2-enamide | S. aureus ATCC 29213 | Near MIC | Effective Inhibition | |

| (2E)-3-phenyl- N-[3-(trifluoromethyl)phenyl]prop-2-enamide | S. aureus ATCC 29213 | Near MIC | Effective Inhibition |

The antifungal properties of cinnamamide-related compounds have been explored, particularly against Candida albicans, a common opportunistic fungal pathogen. Cinnamaldehyde, a related precursor, has demonstrated in vitro activity against C. albicans, inhibiting its growth and key virulence factors such as germ tube formation, proteinase, and phospholipase activities.

In a study evaluating a range of synthetic cinnamic acid derivatives, ester derivatives were generally found to be more bioactive against fungal strains than amide derivatives. Butyl cinnamate was the most potent compound tested against several Candida species, including C. albicans, with a MIC of 626.62 µM. Among the amide derivatives, 4-chlorobenzyl cinnamide showed weak and specific activity, while another analog was bioactive against all tested fungal strains with MICs ranging from 916.31 to 1832.62 µM. Research on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives also included testing against Candida albicans.

Table 4: Antifungal Activity of Cinnamic Acid Derivatives against Candida species

| Compound | Fungal Strain | MIC | Reference |

|---|---|---|---|

| Butyl cinnamate | C. albicans, C. tropicalis, C. glabrata | 626.62 µM | |

| Ethyl cinnamate | Candida spp. | 726.36 µM | |

| Methyl cinnamate | Candida spp. | 789.19 µM | |

| Cinnamamide Analog 18 | C. albicans, C. tropicalis | 1832.62 µM | |

| Cinnamamide Analog 18 | C. glabrata | 916.31 µM | |

| Cinnamaldehyde | C. albicans | 125 µg/ml |

A promising therapeutic strategy against resistant bacteria is the use of compounds that can restore the effectiveness of conventional antibiotics. Cinnamamide derivatives have been identified as potent antibiotic potentiators, particularly against MRSA. These compounds can significantly lower the MIC of β-lactam antibiotics like oxacillin (B1211168).

The mechanism of this potentiation involves interfering with the bacterial resistance machinery. In MRSA, resistance to β-lactam antibiotics is mediated by the mecA gene, which is regulated by the MecI repressor and the MecR1 signal transducer. Upon exposure to a β-lactam antibiotic, MecR1 initiates a signal cascade that leads to the degradation of MecI, allowing for the expression of mecA and the production of the resistance-conferring protein PBP2a. Cinnamamide potentiators are thought to interfere with this signaling process, preventing the induction of resistance and thereby re-sensitizing the bacteria to the antibiotic. Studies have shown that some cinnamamide analogs can lower the MIC for oxacillin by as much as 64- to 128-fold.

Antiproliferative and Anticancer Research (In Vitro)

Cinnamic acid and its synthetic derivatives have been investigated for their antiproliferative and anticancer properties. A study on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives revealed cytotoxic activity against several human cancer cell lines. The results of an MTT assay showed that compounds 16c, 16d, 17a, and 17d demonstrated the most potent activity, with IC50 values below 10 µg/mL against human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines.

In another research effort, a series of novel p-fluorocinnamide derivatives were synthesized and evaluated for their cytotoxic activity against the HepG2 liver cancer cell line. An imidazolone (B8795221) derivative bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety displayed significant antiproliferative activity with an IC50 value of 4.23 μM, which was more potent than the staurosporine (B1682477) reference standard (IC50 = 5.59 μM). This compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis in HepG2 cells. Furthermore, a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized, with one analog showing excellent inhibition of K562, Bel7402, A549, and Jurkat cells, with an IC50 value as low as 0.035 μM against Jurkat cells.

Table 5: In Vitro Antiproliferative Activity of Cinnamamide Analogs

| Compound/Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives (16c, 16d, 17a, 17d) | HeLa, SKOV-3, MCF-7 | <10 µg/mL | |

| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative of p-fluorocinnamide | HepG2 (Liver Cancer) | 4.23 µM | |

| Triaryl-1,2,4-triazinone derivative of p-fluorocinnamide | HepG2 (Liver Cancer) | 5.59 µM | |

| N-arylidene-4-fluorocinnamic acid hydrazides | HepG2 (Liver Cancer) | 19.57–38.12 µM | |

| N-(substiutedbenzyl)-4-fluorocinnamides | HepG2 (Liver Cancer) | 22.43–34.58 µM | |

| N-(4-phenylthiazol-2-yl)cinnamamide analog 8f | Jurkat (T-cell leukemia) | 0.035 µM | |

| Staurosporine (Reference) | HepG2 (Liver Cancer) | 5.59 µM |

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., HepG2, HCT-116, SKOV-3, MCF-7, PC-12)

The cytotoxic potential of N-(2-Fluorophenyl)Cinnamamide and its analogs has been investigated against a panel of human cancer cell lines, revealing a spectrum of activity that underscores the importance of specific structural modifications.

Research into a series of p-fluorocinnamide derivatives demonstrated notable antiproliferative activity against the human hepatocellular carcinoma cell line, HepG2. One of the most potent analogs, an imidazolone derivative bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety, exhibited an IC50 value of 4.23 μM against HepG2 cells. Other analogs, such as N-(substitutedbenzyl)-4-fluorocinnamides and N-arylidene-4-fluorocinnamic acid hydrazides, showed moderate activity with IC50 values ranging from 22.43 to 34.58 μM and 19.57 to 38.12 μM, respectively.

In studies involving the human ovarian cancer cell line SKOV-3, various cinnamamide derivatives have been assessed. A series of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives were tested against SKOV-3, human cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. Certain compounds within this series demonstrated significant activity, with IC50 values below 10 µg/mL.

While direct cytotoxic data for this compound on the HCT-116 (colon cancer) and PC-12 (pheochromocytoma) cell lines is limited in the reviewed literature, the broad activity of its analogs against other cancer cell types suggests a potential for further investigation. For instance, acrylamide, a related compound, has been shown to suppress the proliferation of PC12 cells.

Table 1: Cytotoxic Activity of Cinnamamide Analogs against Various Cancer Cell Lines

| Compound/Analog | Cell Line | IC50 Value |

|---|---|---|

| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative | HepG2 | 4.23 μM |

| N-(substitutedbenzyl)-4-fluorocinnamides | HepG2 | 22.43–34.58 μM |

| N-arylidene-4-fluorocinnamic acid hydrazides | HepG2 | 19.57–38.12 μM |

Cell Cycle Modulation (e.g., G1 phase arrest)

The antiproliferative effects of cinnamamide derivatives are, in part, attributable to their ability to modulate the cell cycle. Several analogs have been shown to induce cell cycle arrest, a critical mechanism for inhibiting tumor growth.

A notable example is a p-fluorocinnamide derivative which was found to arrest the cell cycle of HepG2 cells at the G1 phase. This G1 phase arrest prevents cells from entering the S phase, thereby halting DNA replication and proliferation. The induction of G1 arrest is a common mechanism for many anticancer agents and suggests that these cinnamamide derivatives can interfere with the signaling pathways that regulate the G1/S transition. This effect on the cell cycle is a key component of their cytotoxic activity.

While specific studies on this compound are not detailed, the consistent observation of cell cycle arrest among its analogs highlights a conserved mechanism of action for this class of compounds.

Apoptosis Induction Pathways (e.g., intrinsic pathway, mitochondrial membrane polarization)

In addition to cell cycle arrest, the induction of apoptosis, or programmed cell death, is a primary mechanism through which cinnamamide derivatives exert their anticancer effects. Evidence points towards the involvement of the intrinsic, or mitochondrial, pathway of apoptosis.

One p-fluorocinnamide derivative was shown to induce apoptosis in HepG2 cells via the intrinsic pathway. This was demonstrated by a decrease in the mitochondrial membrane polarization (MMP), a key event in the initiation of the intrinsic apoptotic cascade. The disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases and executing cell death.

Cinnamaldehyde, a related natural compound, has also been reported to induce apoptosis through a similar mechanism involving the mitochondrial death pathway. Its pro-apoptotic effect is associated with the generation of reactive oxygen species (ROS) and the subsequent mitochondrial permeability transition, leading to the release of cytochrome c. These findings collectively suggest that the mitochondria are a critical target for the pro-apoptotic activity of cinnamamide-related compounds.

Epidermal Growth Factor Receptor (EGFR) Inhibitory Activity

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular proliferation and is often overexpressed in various cancers, making it an attractive target for anticancer therapies. Certain fluorinated cinnamide derivatives have demonstrated promising EGFR inhibitory activity.

Anti-inflammatory Potential (In Vitro)

Beyond their anticancer properties, this compound and its analogs have demonstrated significant anti-inflammatory potential in in vitro models. This activity is primarily mediated through the modulation of key inflammatory signaling pathways.

Attenuation of NF-κB Activation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response, and its inhibition is a key strategy for controlling inflammation. A study on a series of N-arylcinnamamide derivatives revealed that most of the tested compounds were able to significantly attenuate the activation of NF-κB induced by lipopolysaccharide (LPS).

Several di-substituted N-arylcinnamanilides, such as (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, showed the highest inhibitory effect on NF-κB, with a potency comparable to the reference drug prednisone (B1679067) at a concentration of 2 µM. The mechanism of action may involve the inhibition of NF-κB's nuclear translocation or its binding to DNA. However, it was noted that these compounds did not appear to affect the levels of IκBα, an inhibitor of NF-κB, suggesting a mode of action distinct from some other anti-inflammatory agents.

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α)

Consistent with their ability to inhibit NF-κB, several N-arylcinnamamide analogs have also been shown to modulate the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a potent inflammatory mediator, and its overproduction is implicated in a variety of inflammatory diseases.

In the same study of N-arylcinnamamide derivatives, compounds that strongly inhibited NF-κB also significantly decreased the production of TNF-α. For example, (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide reduced TNF-α levels by 12.4%. While this effect was less pronounced than that of prednisone, it confirms that these compounds can interfere with the production of key inflammatory mediators, further supporting their anti-inflammatory potential.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone |

| N-(substitutedbenzyl)-4-fluorocinnamides |

| N-arylidene-4-fluorocinnamic acid hydrazides |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide |

| Acrylamide |

| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide |

| Cinnamaldehyde |

Effects on MAPKs and IκBα Levels

The anti-inflammatory mechanisms of N-arylcinnamamides, a class of compounds that includes this compound, have been investigated to determine their effects on key signaling pathways. In studies using lipopolysaccharide (LPS)-induced inflammation models, various N-arylcinnamamide derivatives were assessed for their impact on mitogen-activated protein kinases (MAPKs) and the inhibitor of kappa B alpha (IκBα). mdpi.comresearchgate.net

Despite demonstrating significant inhibition of the transcription factor NF-κB, subsequent analysis revealed that the tested N-arylcinnamanilides did not affect the levels of IκBα or the activity of MAPKs. mdpi.comresearchgate.net This suggests that their anti-inflammatory action may occur through a different mechanism than that of reference drugs like prednisone, which is known to influence these pathways. mdpi.comresearchgate.net Researchers hypothesize that these compounds might instead inhibit the nuclear translocation of NF-κB or interfere with its ability to bind to DNA. mdpi.com

Antimalarial Activity (In Vitro)

Cinnamamide derivatives have been identified as a promising class of compounds in the search for new antimalarial agents. A series of ring-substituted N-arylcinnamanilides were evaluated for their in vitro efficacy against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Several analogs demonstrated significant antiplasmodial activity.

Notably, compounds featuring specific halogen substitutions on the N-aryl ring showed potent inhibitory effects. For instance, (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide was the most effective agent identified in one study, with a half-maximal inhibitory concentration (IC50) of 0.58 µM. Other derivatives, including (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide, also showed promising efficacy with IC50 values in the low micromolar range, comparable to the clinically used standard, chloroquine.

| Compound | Substitutions on N-aryl ring | IC50 (µM) against P. falciparum 3D7 |

|---|---|---|

| (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide | 4-bromo, 2-chloro | 0.58 |

| (2E)-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 4-nitro, 3-trifluoromethyl | 2.0 - 4.3 |

| (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide | 2-bromo, 5-fluoro | 2.0 - 4.3 |

| (2E)-3-phenyl-N-(3,4,5-trichlorophenyl)prop-2-enamide | 3,4,5-trichloro | 2.0 - 4.3 |

Neuropharmacological Research (Preclinical)

Cinnamamide derivatives have been extensively studied for their anticonvulsant properties in various preclinical models. mdpi.com The maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, has been a primary screening tool. nih.gov

In these studies, fluorinated analogs have shown notable activity. For example, (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide demonstrated potent anticonvulsant effects in the MES test with a median effective dose (ED50) of 17.0 mg/kg. nih.gov This activity was coupled with a low neurotoxicity profile, resulting in a high protective index (PI) of 12.4, which is significantly greater than that of the established antiepileptic drug carbamazepine. nih.gov

To further characterize their activity, promising compounds were also tested against seizures induced by chemical convulsants such as pentylenetetrazole (PTZ), isoniazid, and 3-mercaptopropionic acid. nih.gov This broad screening helps to elucidate the potential mechanisms and spectrum of anticonvulsant action. mdpi.comnih.gov

| Compound | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | 17.0 | 211.1 | 12.4 |

| N-(2-hydroxyethyl) cinnamamide | 17.7 | 154.9 | 8.8 |

| Carbamazepine (Reference) | Not specified | Not specified | <8.8 |

The neuroprotective potential of cinnamamide derivatives has been an area of active investigation, with studies focusing on their ability to mitigate neuronal damage from oxidative stress and excitotoxicity. mdpi.comnih.gov Research has explored the effects of these compounds in models of glutamate-induced toxicity in neuronal cell lines, such as HT22 cells. nih.govresearchgate.netnih.gov

Evidence suggests that cinnamic acid and its analogs can serve as lead compounds for developing treatments for conditions like stroke. scilit.com The mechanism of neuroprotection for some N-phenyl cinnamamide derivatives involves the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. mdpi.comnih.gov This activation upregulates the expression of antioxidant genes, leading to increased synthesis of endogenous antioxidants like glutathione, which in turn protects cells from oxidative damage. mdpi.comnih.gov The introduction of a fluorine atom into related pharmacological compounds has been shown to favorably alter properties like stability and solubility, potentially enhancing their neuroprotective activity. nih.gov

Cinnamic acid derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov Fluorinated analogs, in particular, have demonstrated noteworthy inhibitory profiles.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI) for BChE |

|---|---|---|---|

| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Not specified | Not specified | 1.71 |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 46.18 | 32.46 | 1.42 |

Inhibition of Amyloid Beta-Protein Self-Aggregation

The aggregation of the amyloid-beta (Aβ) peptide is considered a critical event in the pathogenesis of Alzheimer's disease. Consequently, the inhibition of this process is a primary target for the development of therapeutic agents. While direct studies on this compound are not extensively detailed in the available literature, the broader class of cinnamamide derivatives has been investigated for its potential to modulate Aβ aggregation.

Research into small molecules that can interfere with Aβ aggregation has identified various chemical scaffolds, including those related to cinnamic acid and its amides. These compounds are thought to interact with the Aβ peptide through non-covalent forces, disrupting the conformational changes that lead to the formation of toxic oligomers and fibrils. The mechanism often involves stabilizing the monomeric form of Aβ or redirecting the aggregation pathway towards non-toxic species. Studies on cinnamamide hybrids have indicated a strong potential for inhibiting the self-induced aggregation of Aβ. The structural features of the cinnamamide backbone, including the aromatic rings and the α,β-unsaturated amide system, are believed to play a role in binding to specific regions of the Aβ peptide, such as the key KLVFF (amino acids 16-20) sequence, which is crucial for self-assembly. Although specific inhibitory concentrations and detailed mechanistic data for this compound are pending further investigation, the activity of its analogs suggests that this compound is a relevant candidate for exploration in the context of Alzheimer's disease therapeutics.

Muscle Relaxant Properties

Cinnamamide derivatives have been explored for a variety of central nervous system (CNS) activities, including anticonvulsant and potential muscle relaxant properties. The evaluation of muscle relaxant effects is often conducted using preclinical models such as the rotarod test, which assesses motor coordination and balance in rodents. A compound's ability to decrease the time an animal can remain on a rotating rod is indicative of muscle relaxation or neurotoxicity.

While specific data on the muscle relaxant properties of this compound are not prominent, studies on structurally related cinnamamide analogs have shown significant CNS effects. For instance, certain N-substituted cinnamamides have been evaluated for anticonvulsant activity, a therapeutic area that shares mechanistic pathways with muscle relaxation, often involving the modulation of ion channels or neurotransmitter systems. For example, in studies involving the maximal electroshock (MES) test for anticonvulsant activity, cinnamamide derivatives have demonstrated protective effects. These studies often include the rotarod test to evaluate whether the observed activity is specific or a result of general motor impairment. A favorable profile is characterized by potent activity in seizure models with minimal effect on motor coordination, indicating a specific CNS action rather than non-specific muscle relaxation or sedation. The investigation of this compound in these specific assays would be necessary to fully characterize its potential as a muscle relaxant.

Other Biological Activities

Antioxidant Activity (e.g., DPPH, ABTS assays)

The antioxidant potential of chemical compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. e3s-conferences.orgmdpi.com These tests measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. e3s-conferences.org

Cinnamic acid and its derivatives are recognized for their antioxidant properties. nih.gov Beyond direct radical scavenging, some N-phenyl cinnamamide derivatives have been shown to exert protective effects against oxidative stress by activating the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. One study investigated a series of substituted N-phenyl cinnamamide derivatives for their ability to activate the Nrf2/Antioxidant Response Element (ARE) pathway using a luciferase reporter assay in HepG2 cells. The results demonstrated that substitutions on the N-phenyl ring significantly influence this activity. While this compound was not explicitly tested, the data for its analogs provide insight into the structure-activity relationship of this class of compounds.

Table 1: Nrf2/ARE Agonistic Activity of N-Phenyl Cinnamamide Analogs| Compound | Substitution (N-phenyl ring) | Relative Luciferase Activity (Fold Increase vs. Control at 10 µM) |

|---|---|---|

| N-phenylcinnamamide | Unsubstituted | 4.3 |

| N-(4-hydroxyphenyl)cinnamamide | 4-hydroxy | 10.3 |

| N-(4-methoxyphenyl)cinnamamide | 4-methoxy | 4.9 |

| N-(4-ethoxyphenyl)cinnamamide | 4-ethoxy | 3.6 |

| N-(3-hydroxyphenyl)cinnamamide | 3-hydroxy | 4.7 |

| N-(3-hydroxy-4-methoxyphenyl)cinnamamide | 3-hydroxy, 4-methoxy | 15.6 |

Data sourced from a study on N-phenyl cinnamamide derivatives and their effect on the Nrf2/ARE pathway. mdpi.com

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Dysregulation of MMP activity is implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases, making them important therapeutic targets. nih.govdovepress.com

The potential for cinnamic acid derivatives to act as MMP inhibitors has been explored, primarily through computational methods. nih.gov Molecular docking studies have been conducted to assess the binding affinity of various cinnamic acid derivatives to the active site of MMPs, such as MMP-9, which is known to be overexpressed in several diseases. nih.gov These in silico analyses predict that the cinnamic acid scaffold can fit into the catalytic pocket of the enzyme, interacting with key amino acid residues and the catalytic zinc ion. The binding is typically mediated by the carboxylate group of the acid or, in the case of derivatives like cinnamamides, potentially through the amide functionality and associated aromatic rings.

While experimental validation for this compound as an MMP inhibitor is not yet available, computational studies on parent compounds suggest a potential inhibitory role. The table below presents the predicted binding energies from a docking study of cinnamic acid and its derivatives against MMP-9, illustrating the therapeutic potential of this chemical class.

Table 2: Predicted Binding Energies of Cinnamic Acid Derivatives with MMP-9| Compound | Free Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

|---|---|---|

| Cinnamic acid | -6.19 | 19.66 |

| Cinnamaldehyde | -5.69 | 48.81 |

| Cinnamyl alcohol | -5.65 | 53.33 |

| Ethyl cinnamate | -6.42 | 13.11 |

| p-Coumaric acid | -6.57 | 10.03 |

Data derived from a molecular docking study of cinnamic acid derivatives against the MMP-9 active site. nih.gov

Table of Mentioned Compounds

Molecular Mechanism of Action Elucidation Preclinical

Target Identification and Validation Strategies

Specific molecular targets for N-(2-Fluorophenyl)Cinnamamide have not been extensively defined in the available scientific literature. The initial stages of drug discovery often involve broad screening to identify potential targets, followed by validation to confirm their role in a disease process. For the broader class of cinnamamide (B152044) derivatives, target identification has been approached through evaluating their effects on known cancer-related pathways and enzymes. However, dedicated studies detailing the target identification and validation process specifically for this compound are not yet published.

Investigation of Receptor Modulation (e.g., Serotonin (B10506) Receptors)

There is currently no available preclinical data detailing the investigation of this compound's effect on receptor modulation, including serotonin receptors. The serotonergic system is a crucial modulator of neuronal activity, and various compounds can interact with its receptors, such as the 5-HT1A and 5-HT2A subtypes. frontiersin.org However, studies to determine if this compound binds to or modulates these or other receptors have not been reported.

Enzyme Inhibition Studies (e.g., EGFR, Cholinesterases, MMPs)

Research into the enzyme-inhibiting properties of cinnamamide derivatives has shown activity against specific kinases. In a study focused on newly synthesized cinnamide-fluorinated compounds, a related imidazolone (B8795221) derivative bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety was identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net This compound demonstrated inhibitory activity against EGFR with a half-maximal inhibitory concentration (IC₅₀) value of 0.13 μM, which was comparable to the control drug, palatinib (IC₅₀ = 0.07 μM). nih.gov

Preclinical data on the direct inhibitory effects of this compound on cholinesterases or matrix metalloproteinases (MMPs) are not available in the current body of scientific literature.

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative | EGFR | 0.13 |

| Palatinib (Control) | EGFR | 0.07 |

Intracellular Signaling Pathway Analysis (e.g., NF-κB, MAPKs)

The modulation of intracellular signaling pathways is a key aspect of understanding a compound's mechanism of action. Studies on a series of N-arylcinnamamide derivatives have explored their anti-inflammatory potential through the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net The NF-κB pathway is crucial in regulating inflammatory responses. frontiersin.orgnih.gov In these studies, treatment of macrophage cells with certain N-arylcinnamamide derivatives followed by an inflammatory stimulus (LPS) resulted in a decreased secretion of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine regulated by NF-κB. researchgate.net

While these findings suggest that the cinnamamide scaffold can influence the NF-κB pathway, specific research detailing the effects of this compound on NF-κB or Mitogen-Activated Protein Kinase (MAPK) signaling cascades has not been reported. researchgate.net Similarly, while some substituted N-phenyl cinnamamide derivatives have been shown to activate the Nrf2/ARE signaling pathway, this is distinct from the NF-κB and MAPK pathways. mdpi.com

Computational and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of cinnamamide (B152044) derivatives, docking studies have been instrumental in understanding their mechanism of action against various biological targets.

Research on a series of cinnamamide derivatives as potential anticancer agents involved docking them into the active site of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. ikm.org.my The primary goal was to identify compounds that could act as inhibitors. The binding energies for the series of derivatives were calculated and compared to a known native ligand. While many cinnamamide derivatives showed higher (less favorable) binding energies than the control, a subset of compounds exhibited promising binding energies of approximately -5 kcal/mol. ikm.org.my One particular derivative was identified with a binding energy of -5.57 kcal/mol, forming a key hydrogen bond interaction with the amino acid residue Trp231 in the P-gp active site. ikm.org.my Such studies are crucial for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved binding affinity.

| Compound Set | Target Protein | Key Finding | Reference |

|---|---|---|---|

| Cinnamamide Derivatives (12 compounds) | P-glycoprotein (P-gp) | Identified 5 compounds with potential inhibitory properties (binding energy ≈ -5 kcal/mol). One compound showed a binding energy of -5.57 kcal/mol with hydrogen bonding to Trp231. | ikm.org.my |

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess its stability and the persistence of key interactions.

For the cinnamamide derivative that showed the lowest binding energy in the aforementioned docking study, an MD simulation was conducted. ikm.org.my The simulation was run using the Amber14 force field under physiological conditions (pH 7.4) to observe the stability of the compound within the P-gp binding site. ikm.org.my By analyzing parameters such as the root-mean-square deviation (RMSD) of the complex, researchers can confirm whether the ligand remains stably bound or if it dissociates. Such simulations are critical for validating docking results and ensuring that the predicted binding mode is maintained in a dynamic environment. ikm.org.my

Prediction of Pharmacokinetic Properties (e.g., ADMET prediction)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction allows for the early identification of candidates with poor pharmacokinetic profiles, saving time and resources.

Studies on various sets of cinnamamide derivatives have shown that they generally possess acceptable physicochemical and pharmacokinetic characteristics. mdpi.com Computational analyses of N-arylcinnamamides, a class that includes N-(2-Fluorophenyl)Cinnamamide, have been performed to ensure they comply with established guidelines for "drug-likeness," such as Lipinski's Rule of Five. mdpi.com This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria, including molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Investigations into chlorinated N-arylcinnamamides confirmed that these compounds generally meet these requirements, although some derivatives showed slightly higher lipophilicity than recommended. mdpi.com Such in silico profiles are essential for predicting a compound's behavior in a biological system. ikm.org.mymdpi.com

| Compound Class | ADMET Parameter Studied | General Finding | Reference |

|---|---|---|---|

| Cinnamamide Derivatives | General drug-likeness | Compounds fulfill minimum standard parameters for drug-like properties. | ikm.org.my |

| Chlorinated N-Arylcinnamamides | Lipinski's Rule of Five | Generally meet Ro5 requirements, though some derivatives have slightly high lipophilicity. | mdpi.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or physicochemical properties.

For the cinnamamide class, QSAR analyses have been successfully applied to understand the structural features that govern their biological effects. In one study on 35 cinnamamide analogues with anticonvulsant activity, a genetic algorithm (GA) was used to select the most relevant molecular descriptors. scispace.com The resulting QSAR models revealed that the anticonvulsant activity was significantly influenced by descriptors such as the partition coefficient (lipophilicity), molar refraction, the electronic properties of substituents on the benzene (B151609) ring (Hammett σ constant), and the molecule's formation energy. scispace.com

Furthermore, three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to analyze cinnamamides. researchgate.net These methods provide 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or other fields would likely lead to an increase or decrease in biological activity, offering a powerful guide for designing more potent compounds. researchgate.nettandfonline.com

Chemoinformatics and Data Mining Approaches

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Techniques such as Principal Component Analysis (PCA), similarity metrics (e.g., Tanimoto), and Kohonen mapping are used to explore the chemical space, assess molecular diversity, and classify compounds.

A study involving a series of N-arylcinnamanilides utilized these approaches to evaluate the property space of the synthesized analogs. nih.gov

Principal Component Analysis (PCA) was used to reduce the dimensionality of the data and visualize the distribution of compounds in chemical space based on their physicochemical properties. This helps in understanding the diversity of a compound library. nih.govnih.gov

Tanimoto Metrics were employed to quantify the structural similarity between pairs of molecules based on their molecular fingerprints. This is useful for identifying structurally unique compounds or for grouping similar ones. nih.govnih.gov

Kohonen Mapping , a type of self-organizing map (SOM), was used to cluster the compounds, providing another way to visualize relationships within the dataset. nih.gov

These chemoinformatic tools are essential for navigating the chemical space of cinnamamide derivatives, ensuring that newly designed compounds possess novel structures and desired properties. nih.gov

Future Research Directions and Therapeutic Potential

Rational Design of Next-Generation Cinnamamide (B152044) Derivatives

The rational design of new derivatives based on the N-(2-Fluorophenyl)Cinnamamide core is a key avenue for future research. By strategically modifying the chemical structure, it is possible to enhance potency, selectivity, and pharmacokinetic properties. Research into related fluorinated cinnamamide compounds has demonstrated that specific structural modifications can lead to significant improvements in biological activity. nih.govresearchgate.net

For instance, the synthesis of a series of p-fluorocinnamide derivatives revealed that the addition of different moieties could dramatically impact cytotoxic activity against liver cancer cells. nih.govacs.org One derivative, an imidazolone (B8795221) bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety, showed potent antiproliferative activity against HepG2 liver cancer cells, with an IC50 value of 4.23 μM. nih.gov This compound also exhibited significant inhibitory activity against the epidermal growth factor receptor (EGFR). nih.govresearchgate.net Such findings provide a clear rationale for designing new this compound derivatives. Future design strategies could involve:

Introduction of Heterocyclic Moieties: Incorporating various heterocyclic rings, such as imidazolone, pyrimidine, or triazinone, could modulate the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets. nih.gov

Substitution on the Phenyl Rings: Systematic substitution on both the fluorophenyl ring and the cinnamoyl phenyl ring with electron-donating or electron-withdrawing groups could fine-tune the compound's activity. Studies on related structures have shown that substitutions like methoxy (B1213986) and acetoxy groups can increase activity against mutant EGFR. nih.gov

Modification of the Amide Linker: Altering the linker between the phenyl ring and the cinnamoyl group could influence the molecule's flexibility and binding orientation within target proteins.

A study on various fluorocinnamide derivatives highlighted the impact of different structural groups on cytotoxicity against the HepG2 cell line. nih.gov

| Compound | Key Structural Moiety | IC50 (μM) |

|---|---|---|

| N-(substitutedbenzyl)-4-fluorocinnamides | Substituted Benzyl Group | 22.43–34.58 |

| N-arylidene-4-fluorocinnamic acid hydrazides | Arylidene Hydrazide Group | 19.57–38.12 |

| Compound with Diphenylmethylene moiety | Diphenylmethylene Group | 25.72 |

| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone | Imidazolone with Pyrimidinyl-Benzenesulphamoyl Group | 4.23 |

| Triaryl-1,2,4-triazinone derivative | Triaryl-1,2,4-triazinone Ring | 5.59 |

This data underscores the potential for rational design to yield highly potent next-generation compounds derived from the this compound scaffold.

Exploration of Multi-Target Therapeutic Strategies

The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred interest in multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets. mdpi.comnih.gov The cinnamamide scaffold is considered a "privileged structure" that can be adapted for multi-target activity. mdpi.com Cinnamic acid and its derivatives have been explored as foundational structures for MTDLs in the context of Alzheimer's disease, targeting enzymes like acetylcholinesterase and butyrylcholinesterase, as well as pathological processes like amyloid-β aggregation and oxidative stress. nih.govmdpi.com

Future research should explore the potential of this compound as a platform for developing MTDLs. Given the known anticancer activity of related compounds, a multi-target strategy for cancer therapy could involve designing derivatives that simultaneously inhibit key signaling proteins (like EGFR) and induce cellular antioxidant responses. nih.govnih.gov For example, some N-phenyl cinnamamide derivatives have been shown to activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. nih.govmdpi.com Designing a molecule that combines EGFR inhibition with Nrf2 activation could offer a synergistic therapeutic effect, targeting both cancer cell proliferation and survival mechanisms. This approach could lead to more effective treatments and potentially overcome drug resistance. nih.gov

Investigation of Novel Biological Activities and Disease Models

While the anticancer potential of fluorinated cinnamamides is an active area of research, the broad spectrum of biological activities associated with the general cinnamamide class suggests that this compound and its future derivatives may be effective in other therapeutic areas. nih.govmdpi.com

Future investigations should include screening for a wider range of biological activities, such as:

Antimicrobial Activity: Numerous N-arylcinnamamides have demonstrated significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.govmdpi.com For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide showed high activity against multiple staphylococcal strains and M. tuberculosis. nih.gov Screening this compound derivatives against a panel of clinically relevant bacteria and fungi could uncover novel antimicrobial agents.

Anti-inflammatory Activity: Cinnamic acid derivatives are known for their anti-inflammatory properties. mdpi.com New derivatives of this compound could be tested in cellular and animal models of inflammation to assess their potential for treating inflammatory disorders.

Neuroprotective Effects: Given the research into cinnamic acid hybrids for neurodegenerative diseases like Alzheimer's, it would be valuable to explore the neuroprotective potential of this compound derivatives. nih.govmdpi.comresearchgate.net These investigations could utilize neuronal cell culture models to study protection against oxidative stress and other forms of neuronal damage.

By expanding the scope of biological evaluation, researchers can unlock the full therapeutic potential of the this compound scaffold and its next-generation derivatives.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for N-(2-Fluorophenyl)Cinnamamide?

This compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Condensation of cinnamic acid derivatives (e.g., cinnamoyl chloride) with 2-fluoroaniline under anhydrous conditions.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

- Critical Conditions : Use of a base (e.g., triethylamine) to neutralize HCl byproducts and maintain reaction efficiency. Microwave-assisted synthesis (e.g., 20 minutes at 150°C) can enhance yield and reduce side reactions .

Advanced: How do structural features like dihedral angles and substituent positioning affect biological activity?

The dihedral angle between the fluorophenyl and cinnamamide moieties significantly influences molecular conformation and target binding. For this compound, X-ray crystallography reveals a dihedral angle of 73.89°–79.46° between the two aromatic rings, which reduces coplanarity compared to analogs like N-(3-chlorophenyl)cinnamamide (24.6°) . This steric hindrance may limit interactions with flat binding pockets (e.g., enzyme active sites) but enhance selectivity for targets requiring angled conformations. Computational docking (using AutoDock Vina) can validate these interactions by simulating binding affinities .

Data Contradiction: How to address discrepancies in crystallographic data for this compound derivatives?

Discrepancies in dihedral angles (e.g., 47.0° vs. 73.89°) across studies often arise from:

- Crystal Packing Effects : Non-covalent interactions (e.g., N–H⋯O hydrogen bonds, Br⋯O contacts) can distort molecular geometry .

- Refinement Protocols : Use SHELXL with high-resolution data (≤1.0 Å) and anisotropic displacement parameters for accurate angle measurement. Compare results with density functional theory (DFT) calculations to distinguish intrinsic vs. crystal-induced distortions .

Experimental Design: What methodologies are recommended for evaluating anti-inflammatory or anti-tumor activity?

- In Vitro Assays :

- Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding to targets like PRMT5 or NF-κB .

Computational Modeling: How to predict target interactions and pharmacokinetic properties?

- Docking Studies : Use Schrödinger Suite or MOE to simulate binding to receptors (e.g., kinases, GPCRs). Focus on hydrogen bonding with the fluorophenyl group and π-π stacking with the cinnamamide .

- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and bioavailability. This compound has moderate logP (~3.2), suggesting blood-brain barrier permeability but potential hepatic metabolism .

Advanced: What strategies resolve low yield in halogenated cinnamamide synthesis?

- Optimization : Replace traditional heating with microwave irradiation (e.g., 150°C, 20 min) to accelerate kinetics .

- Byproduct Mitigation : Add molecular sieves to absorb water or use scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents .

Data Interpretation: How to distinguish biological activity from structural analogs?

-

SAR Analysis : Compare substituent effects. For example:

Structural Analysis: Which spectroscopic techniques validate purity and conformation?

- NMR : ¹⁹F NMR (δ ~ -115 ppm) confirms fluorophenyl group integrity .

- X-ray Diffraction : Resolve ambiguity in stereochemistry; refine data with SHELXL using TWIN/BASF commands for twinned crystals .

Mechanistic Studies: How to probe interaction with epigenetic targets like PRMT5?

- Cellular Assays : Use ChIP-seq or RNA-seq to assess changes in histone methylation (e.g., H4R3me2) after treatment .

- Biophysical Validation : CETSA (cellular thermal shift assay) confirms target engagement by measuring protein thermal stability shifts .

Advanced Synthesis: How to incorporate isotopic labeling for pharmacokinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.